molecular formula C16H26N2O4 B2932208 Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate CAS No. 2411236-75-2

Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate

Cat. No. B2932208
CAS RN: 2411236-75-2
M. Wt: 310.394
InChI Key: ZBRNYNSTABPHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate, also known as Boc-Lys(2-OBn)-OH, is a chemical compound that has gained attention in the scientific community due to its potential as a building block in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic groups in peptides and proteins, leading to the formation of covalent bonds.
Biochemical and Physiological Effects
Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in vitro. Further studies are needed to determine its effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH is its ease of synthesis and purification. It can be synthesized in a few steps with a high yield and purity. Another advantage is its versatility in peptide and protein synthesis. Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH can be used to introduce lysine residues into peptides and proteins, which can be useful for studying the structure and function of these molecules.
One limitation of Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH is its cost. It is a relatively expensive compound compared to other building blocks used in peptide and protein synthesis. Another limitation is its potential reactivity with other molecules in the reaction mixture, which can lead to unwanted side reactions and decreased yield.

Future Directions

There are several future directions for the study of Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH. One direction is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the study of its potential as a drug delivery system. Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH can be used to introduce lysine residues into peptides and proteins, which can improve their solubility and bioavailability. Finally, the study of the biochemical and physiological effects of Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH in living organisms can provide valuable insights into its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with but-2-ynoyl chloride and methoxymethyl chloride. The reaction is carried out in the presence of triethylamine and dichloromethane as a solvent. The product is then purified using column chromatography to obtain a white solid with a yield of approximately 60%.

Scientific Research Applications

Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH has been used in scientific research as a building block in the synthesis of peptides and proteins. It has been shown to be an effective substrate for the solid-phase synthesis of peptides and can be used to introduce lysine residues into peptides and proteins. Tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate(2-OBn)-OH has also been used in the synthesis of cyclic peptides and peptidomimetics.

properties

IUPAC Name

tert-butyl 4-(but-2-ynoylamino)-4-(methoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-6-7-13(19)17-16(12-21-5)8-10-18(11-9-16)14(20)22-15(2,3)4/h8-12H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNYNSTABPHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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